2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Overview
Description
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one (2-A7H-MFQ) is an organic compound belonging to the family of imidazofurans. It has a wide range of applications in the field of biochemistry, pharmaceuticals and drug discovery. 2-A7H-MFQ is a highly reactive compound, which is why it is often used as a catalyst or reactant in organic synthesis. In addition, it is also used as a building block in the synthesis of more complex molecules.
Scientific Research Applications
Pharmacological Potential : A related compound, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, has shown potential as a selective inhibitor of platelet cAMP phosphodiesterase and induced aggregation, suggesting its possible application in clinical trials (Meanwell et al., 1991). Another study synthesized imidazoquinolinedione derivatives, including structures similar to the specified compound, showing potential as new anticancer drugs (Suh et al., 2000).
Mutagenicity and Carcinogenicity : The imidazole ring and 2-amino group in quinolines and quinoxalines, including structures related to the specified compound, have been associated with high mutagenicity, potentially toxic to humans (Grivas & Jägerstad, 1984). Another study identified 7-OHIQ, a metabolite structurally similar to the specified compound, as a direct-acting mutagen with negative carcinogenicity in rats and mice (Weisburger et al., 1994).
Antimicrobial Activity : A 2016 study developed a simple method for synthesizing novel quinoline-based imidazoles, showing promising antimicrobial activity (Vodela & Chakravarthula, 2016).
Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of compounds similar to 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one. For instance, a study presented a novel synthetic approach for imidazo[1,5-a]quinolines (Kolar et al., 1991), and another analyzed the molecular structure of a related compound, 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride (Kettmann et al., 2002).
Safety and Hazards
Based on the available information, 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one does not induce colon cancer in rats, and in the newborn mouse test, it produced only a low incidence of liver neoplasms . It is not genotoxic, for to be so classified it must be definitely positive in both the Ames and Williams tests .
Mechanism of Action
Target of Action
7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .
Mode of Action
7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .
Biochemical Pathways
It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .
Result of Action
The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-IQ interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the major product of the bacterial metabolism of IQ
Cellular Effects
It is known that it is metabolized by human intestinal microbiota
Molecular Mechanism
It is known to be a product of the bacterial metabolism of IQ
Metabolic Pathways
7-Hydroxy-IQ is involved in the metabolic pathways of the bacterial metabolism of IQ
properties
IUPAC Name |
2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYTKOWRFCKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148367 | |
Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108043-88-5 | |
Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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